molecular formula C11H16O2 B14325315 2-[(Hex-1-en-5-yn-3-yl)oxy]oxane CAS No. 112182-90-8

2-[(Hex-1-en-5-yn-3-yl)oxy]oxane

Cat. No.: B14325315
CAS No.: 112182-90-8
M. Wt: 180.24 g/mol
InChI Key: KTZCBEPFADOVOV-UHFFFAOYSA-N
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Description

2-[(Hex-1-en-5-yn-3-yl)oxy]oxane is an organic compound characterized by the presence of an oxane ring and a hex-1-en-5-yn-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Hex-1-en-5-yn-3-yl)oxy]oxane typically involves the reaction of hex-1-en-5-yn-3-ol with oxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ether linkage. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Hex-1-en-5-yn-3-yl)oxy]oxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the oxane ring can be opened or modified using nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), halides, amines

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids

    Reduction: Formation of saturated hydrocarbons

    Substitution: Formation of substituted oxanes and related derivatives

Scientific Research Applications

2-[(Hex-1-en-5-yn-3-yl)oxy]oxane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(Hex-1-en-5-yn-3-yl)oxy]oxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the oxane ring and the hex-1-en-5-yn-3-yl group allows for unique interactions with biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Hex-3-yn-1-yl)oxy]oxane
  • 2-[(Hex-5-en-2-yn-1-yl)oxy]oxane

Comparison

Compared to similar compounds, 2-[(Hex-1-en-5-yn-3-yl)oxy]oxane is unique due to its specific structural arrangement, which influences its reactivity and interactions

Properties

CAS No.

112182-90-8

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-hex-1-en-5-yn-3-yloxyoxane

InChI

InChI=1S/C11H16O2/c1-3-7-10(4-2)13-11-8-5-6-9-12-11/h1,4,10-11H,2,5-9H2

InChI Key

KTZCBEPFADOVOV-UHFFFAOYSA-N

Canonical SMILES

C=CC(CC#C)OC1CCCCO1

Origin of Product

United States

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